

Technical Guide: Characterization and Synthesis of the AM694 4-Iodo Isomer

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Compound of Interest

Compound Name: AM694 4-iodo isomer

CAS No.: 1427325-92-5

Cat. No.: B583787

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Executive Summary

This technical guide provides an in-depth analysis of the 4-iodo isomer of AM694, a regioisomer of the potent synthetic cannabinoid AM694. While standard AM694 (2-iodo isomer) is a well-documented high-affinity CB1 receptor agonist, the 4-iodo variant presents unique challenges in forensic identification and structure-activity relationship (SAR) studies.

This document details the chemical nomenclature, synthetic pathways, and critical analytical differentiation protocols required to distinguish the 4-iodo isomer from its legally controlled counterparts. It is designed for researchers requiring high-fidelity data for toxicological screening and receptor binding assays.

Chemical Identity & Nomenclature[1][2][3]

The compound in question is a positional isomer of AM694 where the iodine atom is located at the para (4-position) of the benzoyl ring, rather than the ortho (2-position).

Nomenclature Data

Property	Detail
Common Name	AM694 4-iodo isomer
Synonyms	p-iodo-AM694; 4-iodo-AM694; methanone
IUPAC Name	(1-(5-fluoropentyl)-1H-indol-3-yl)(4-iodophenyl)methanone
Molecular Formula	C ₂₀ H ₁₉ FINO
Molecular Weight	435.28 g/mol
Monoisotopic Mass	435.0495
CAS Number	1427325-92-5 (Reference for isomer specific)
SMILES	<chem>FC(CCCCN1C=C(C2=CC=CC=C21)C(C3=CC=C(I)C=C3)=O</chem>

Structural Analysis & Isomerism

Understanding the structural distinction is vital for predicting pharmacological potency and interpreting spectral data.

- **AM694 (Standard):** Iodine at the ortho position (C2 of the phenyl ring). The steric bulk of the iodine atom forces the benzoyl ring to twist out of plane relative to the indole core, a conformation often favorable for the CB1 receptor binding pocket.
- **4-Iodo Isomer:** Iodine at the para position (C4 of the phenyl ring). This configuration reduces steric hindrance near the carbonyl bridge, potentially allowing a more planar conformation, which significantly alters binding affinity (K_i) and efficacy profiles compared to the parent compound.

Synthetic Pathways[5]

The synthesis of the 4-iodo isomer follows the standard aminoalkylindole protocols but necessitates high-purity precursors to avoid regioisomeric contamination. The most robust method involves a "Convergent Alkylation-Acylation" strategy.

Reaction Logic

We utilize a Friedel-Crafts acylation of a pre-alkylated indole. This route is preferred over acylating the indole first, as N-alkylation of 3-acylindoles can be sluggish due to electron withdrawal by the carbonyl group.

Step-by-Step Protocol

Reagents:

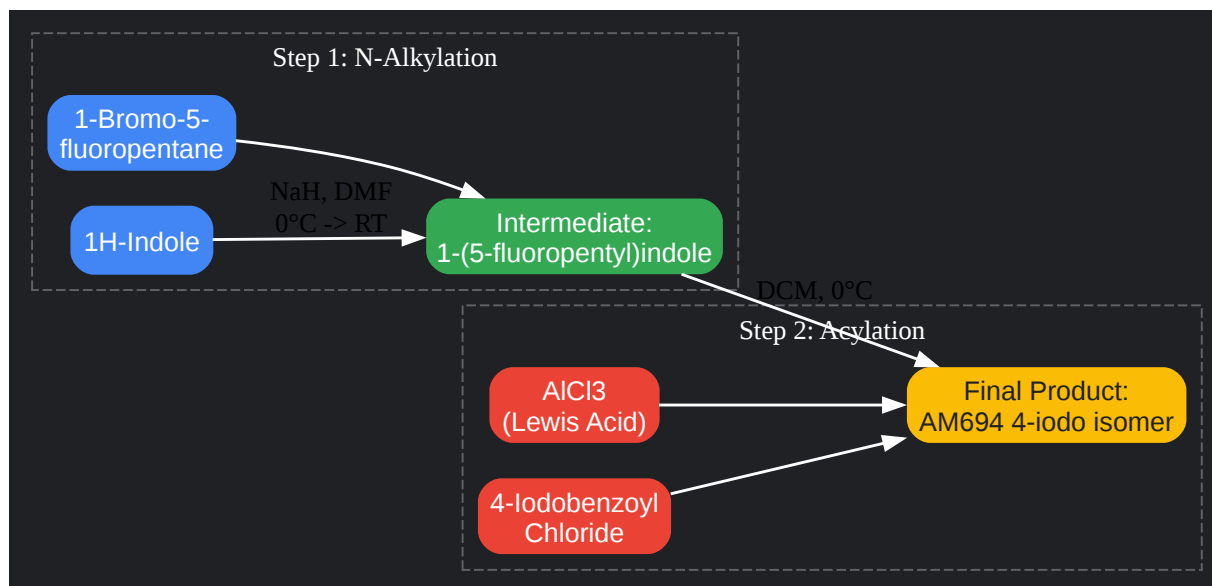
- 1H-Indole[1][2][3][4][5]
- 1-Bromo-5-fluoropentane
- 4-Iodobenzoyl chloride (Critical differentiator from standard AM694)
- Aluminum trichloride (AlCl_3) or Ethylaluminum dichloride (EtAlCl_2)
- Sodium Hydride (NaH)
- Dimethylformamide (DMF) & Dichloromethane (DCM)

Workflow:

- N-Alkylation (Indole functionalization):
 - Dissolve 1H-indole in anhydrous DMF under nitrogen atmosphere.
 - Add NaH (1.2 eq) at 0°C and stir for 30 mins to generate the indolyl anion.
 - Dropwise add 1-bromo-5-fluoropentane. Allow to warm to room temperature (RT) and stir for 4 hours.
 - Validation: Monitor via TLC (Hexane/EtOAc 8:2). Product: 1-(5-fluoropentyl)-1H-indole.
- Friedel-Crafts Acylation:
 - Dissolve the intermediate (from step 1) in anhydrous DCM.

- Cool to 0°C. Add 4-iodobenzoyl chloride (1.1 eq).
- Add AlCl₃ (1.2 eq) portion-wise. The Lewis acid complexes with the acyl chloride to generate the electrophilic acylium ion.
- Stir at 0°C for 1 hour, then allow to warm to RT overnight.
- Quench: Pour into ice-cold 1M HCl to decompose the aluminum complex.
- Purification:
 - Extract with DCM, wash with brine, and dry over MgSO₄.
 - Recrystallize from MeOH or purify via Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Visualization (DOT)



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Figure 1: Convergent synthetic pathway for **AM694 4-iodo isomer** via Friedel-Crafts acylation.

Analytical Differentiation (Forensic Integrity)

Distinguishing the 4-iodo isomer from the 2-iodo (AM694) is the primary challenge in forensic toxicology. Mass spectrometry (GC-MS) often fails to provide definitive identification due to identical molecular weights and similar fragmentation patterns.

Mass Spectrometry (GC-MS) Limitations

Both isomers produce a base peak at m/z 435 (molecular ion) and significant fragments at m/z 232 (acyl indole core) and m/z 203 (iodobenzoyl cation, though often lost).

- Differentiation Strategy: You must rely on Retention Time (RT) or LC-MS/MS transitions.
- Observation: The 4-iodo isomer typically elutes later than the 2-iodo isomer on non-polar columns (e.g., DB-5MS) due to the more linear, planar shape allowing stronger interaction with the stationary phase compared to the twisted 2-iodo isomer.

Nuclear Magnetic Resonance (NMR) - The Gold Standard

NMR is the only self-validating method for absolute structural confirmation.

Feature	AM694 (2-iodo)	4-Iodo Isomer
Benzoyl Ring System	ABCD system (4 distinct protons)	AA'BB' system (Symmetric para-substitution)
Coupling Pattern	Complex multiplets (d, t, t, d)	Two distinct doublets (approx 8.0 - 7.5 ppm)
Coupling Constant ()	Varies (Hz)	Hz (Typical for para)

Protocol:

- Dissolve 5 mg of sample in $CDCl_3$.

- Acquire ^1H NMR (400 MHz minimum).
- Diagnostic Signal: Look for the benzoyl protons.
 - If you see two "roofing" doublets integrating to 2 protons each in the aromatic region, it is the 4-iodo isomer.
 - If you see 4 distinct multiplets, it is the 2-iodo (standard AM694).

Pharmacological Context (SAR)

While specific binding data for the 4-iodo isomer is less abundant than for AM694, Structure-Activity Relationship (SAR) trends in the aminoalkylindole class allow for high-confidence predictions.

- Binding Affinity (K_i): The ortho substituent (as in AM694) is critical for locking the "active conformation" of the molecule within the CB1 receptor's hydrophobic pocket.
- Potency Shift: Removal of the iodine to the para position generally decreases affinity (higher K_i) compared to the ortho isomer. However, the compound retains full agonist activity and significant potency, making it a relevant target for toxicological monitoring.

References

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- To cite this document: BenchChem. [Technical Guide: Characterization and Synthesis of the AM694 4-Iodo Isomer]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b583787/docs#technical-guide-characterization-and-synthesis-of-the-am694-4-iodo-isomer\]](https://www.benchchem.com/product/b583787/docs#technical-guide-characterization-and-synthesis-of-the-am694-4-iodo-isomer)

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